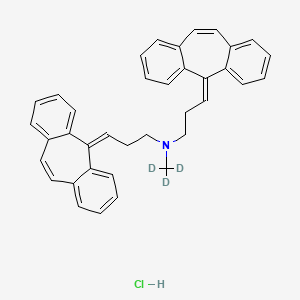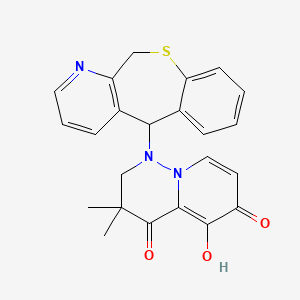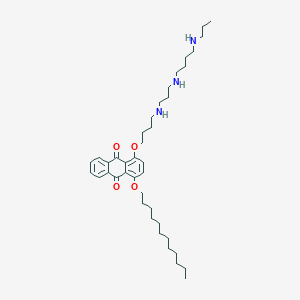
Topoisomerase II inhibitor 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase II inhibitor 12 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and chromosome segregation. This enzyme helps manage DNA supercoiling and untangling, making it a vital target for anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II inhibitor 12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, purification systems, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Topoisomerase II inhibitor 12 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Topoisomerase II inhibitor 12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topoisomerase II activity and its inhibition.
Biology: Helps in understanding the role of topoisomerase II in cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
Industry: Used in the development of new therapeutic agents and in drug screening assays.
Mecanismo De Acción
Topoisomerase II inhibitor 12 exerts its effects by binding to the DNA topoisomerase II enzyme, preventing it from re-ligating the DNA strands after cleavage. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the ATPase domain and the DNA-binding domain of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Uniqueness
Topoisomerase II inhibitor 12 is unique due to its specific binding affinity and reduced side effects compared to other inhibitors. It offers a promising alternative with potentially lower toxicity and higher selectivity .
Propiedades
Fórmula molecular |
C40H63N3O4 |
|---|---|
Peso molecular |
649.9 g/mol |
Nombre IUPAC |
1-dodecoxy-4-[4-[3-[4-(propylamino)butylamino]propylamino]butoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C40H63N3O4/c1-3-5-6-7-8-9-10-11-12-18-31-46-35-23-24-36(38-37(35)39(44)33-21-13-14-22-34(33)40(38)45)47-32-19-17-28-43-30-20-29-42-27-16-15-26-41-25-4-2/h13-14,21-24,41-43H,3-12,15-20,25-32H2,1-2H3 |
Clave InChI |
HQBFHTBHDWACIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C2C(=C(C=C1)OCCCCNCCCNCCCCNCCC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
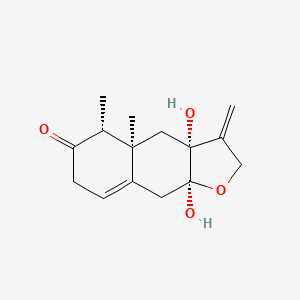
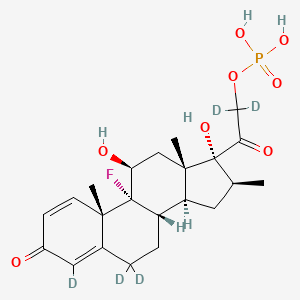
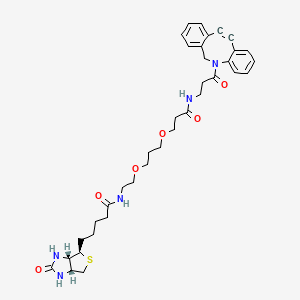
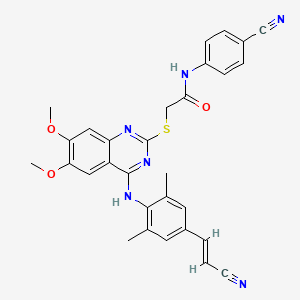
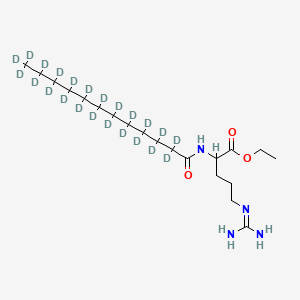
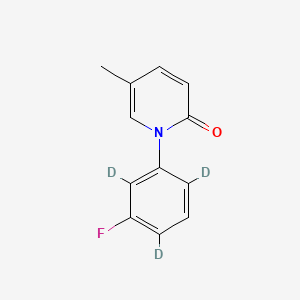
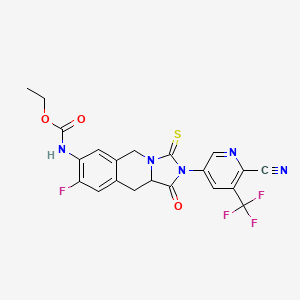
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
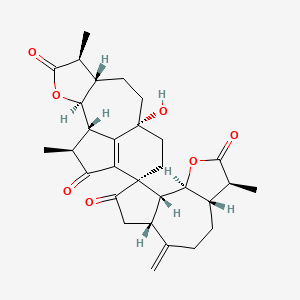
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
